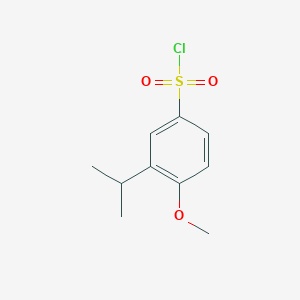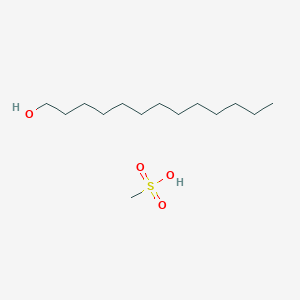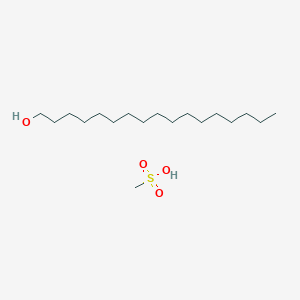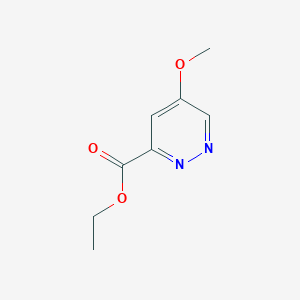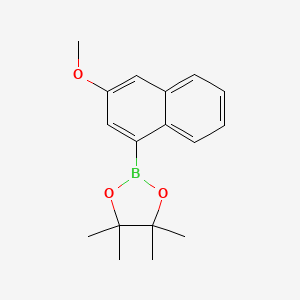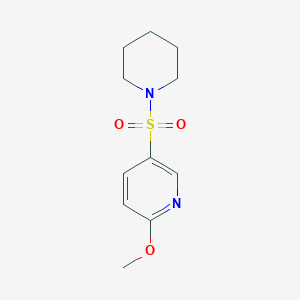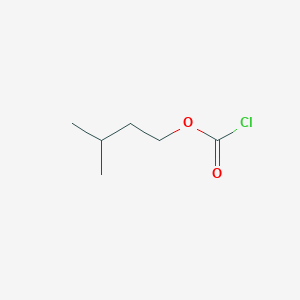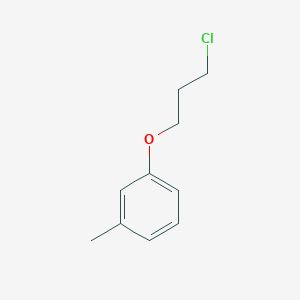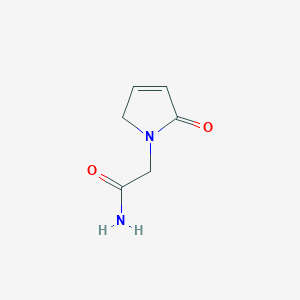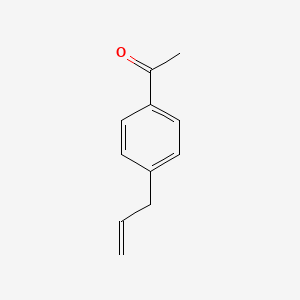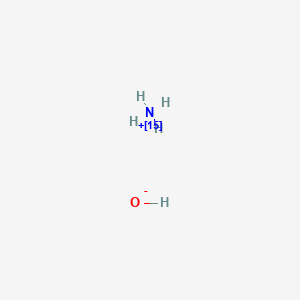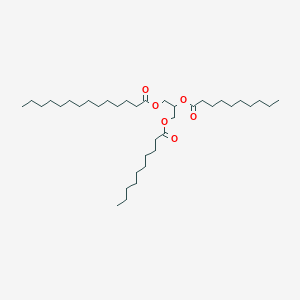
2,3-Bis(decanoyloxy)propyl tetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(decanoyloxy)propyl tetradecanoate is a chemical compound that belongs to the class of lipids known as esters. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including drug delivery systems, cosmetics, and food industry.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(decanoyloxy)propyl tetradecanoate is not well understood. However, it is believed that this compound interacts with cell membranes and alters their structure and function. This, in turn, affects the transport of molecules across the membrane and can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve the absorption of hydrophobic drugs and can enhance their therapeutic efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,3-Bis(decanoyloxy)propyl tetradecanoate in lab experiments is its ability to form stable micelles, which can improve the solubility and bioavailability of hydrophobic drugs. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high concentrations of this compound can cause cytotoxicity and cell death.
Direcciones Futuras
There are several future directions for the research on 2,3-Bis(decanoyloxy)propyl tetradecanoate. One of the areas of interest is the development of novel drug delivery systems using this compound. Researchers are also investigating the potential of this compound in the treatment of various diseases such as cancer and inflammation. In addition, there is a growing interest in the use of this compound in the formulation of functional foods and nutraceuticals.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of science. Its ability to form stable micelles and improve the solubility and bioavailability of hydrophobic drugs makes it an attractive candidate for drug delivery systems. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2,3-Bis(decanoyloxy)propyl tetradecanoate involves the reaction between decanoyl chloride and tetradecanoic acid in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature under an inert atmosphere, and the product is obtained in high yield.
Aplicaciones Científicas De Investigación
2,3-Bis(decanoyloxy)propyl tetradecanoate has been extensively studied for its potential applications in various fields of science. In the field of drug delivery, this compound has been used as a carrier for hydrophobic drugs due to its ability to form stable micelles. It has also been used in the formulation of cosmetics such as skin creams and lotions due to its emulsifying properties. In the food industry, this compound has been used as a food additive due to its ability to improve the stability and texture of food products.
Propiedades
IUPAC Name |
2,3-di(decanoyloxy)propyl tetradecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H70O6/c1-4-7-10-13-16-17-18-19-22-24-27-30-36(39)42-33-34(43-37(40)31-28-25-21-15-12-9-6-3)32-41-35(38)29-26-23-20-14-11-8-5-2/h34H,4-33H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPBNWKAHAXTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H70O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10804758 |
Source


|
| Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62833-19-6 |
Source


|
| Record name | 2,3-Bis(decanoyloxy)propyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10804758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

